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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 or
XEN402), a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs),
particularly Nav1.7 and Nav1.8.[1][2][3] These channels are critical for the transmission of pain
signals in the peripheral nervous system.[1] While the development of Funapide, which was
evaluated in both oral and topical formulations for conditions like postherpetic neuralgia, was
discontinued, the underlying mechanism remains a compelling target for non-opioid analgesia.
[4][5] This document provides detailed protocols and application notes for the development and
preclinical evaluation of a topical formulation of (R)-Funapide, intended to deliver the active
pharmaceutical ingredient (API) directly to the site of pain, thereby maximizing local efficacy
and minimizing potential systemic side effects.

Mechanism of Action

(R)-Funapide, like its racemate, is presumed to exert its analgesic effect by inhibiting Nav1.7
and Nav1.8 channels located on the terminals of peripheral nociceptive neurons.[1][3] The
Nav1l.7 channel is considered a key regulator of pain thresholds, while Nav1.8 is crucial for the
propagation of action potentials in response to noxious stimuli. By blocking these channels,
(R)-Funapide can reduce neuronal hyperexcitability, dampen the transmission of pain signals
to the central nervous system, and ultimately produce a local analgesic effect.[2]
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Figure 1. (R)-Funapide blocks Nav1.7/1.8 channels to inhibit pain signaling.

Physicochemical Properties of Funapide

A thorough understanding of the physicochemical properties of the API is essential for
designing a stable and effective topical formulation.[6]
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Property Value Reference
Molecular Formula C22H14F3NOs [7]
Molecular Weight 429.35 g/mol [8]

XLogP3 3.5

B Soluble in DMSO (85.87
Solubility [7]
mg/mL)
Appearance Solid Powder [7]

Note: Data corresponds to Funapide, the racemic mixture.

Topical Formulation Development

The goal is to create a formulation that ensures the stable delivery of (R)-Funapide across the
stratum corneum to reach the target nerve endings in the epidermis and dermis. Clinical trials
with Funapide utilized 4% and 8% (w/w) ointments.[9] A thermosensitive hydrogel has also
been explored for extended-release.[10]

3.1. Example Formulation: Simple Ointment (4% w/w)

This protocol describes a basic ointment formulation suitable for initial preclinical testing.
Excipients should be of pharmaceutical grade.

Materials:

e (R)-Funapide powder

» White Petrolatum

e Mineral Oil

e Propylene Glycol (as a penetration enhancer/solvent)
e Glass mortar and pestle or ointment mill

e Spatula
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e Weighing balance
Protocol:

o Levigation: Weigh 40 mg of (R)-Funapide powder. In a glass mortar, add a small amount of
propylene glycol and levigate the powder with the pestle to form a smooth, uniform paste.
This step ensures fine particle dispersion and prevents grittiness.

 Incorporation: Weigh 960 mg of white petrolatum. Incorporate the petrolatum into the paste
in small increments using geometric dilution. Mix thoroughly with the pestle or spatula after
each addition until the mixture is homogenous.

» Homogenization: For larger batches or improved uniformity, pass the mixture through an
ointment mill according to the manufacturer's instructions.

» Packaging: Transfer the final ointment into an opaque, airtight container to protect it from
light and degradation. Store at a controlled room temperature.

Preclinical Evaluation Protocols

A phased approach involving in vitro and in vivo studies is critical for evaluating the
performance and safety of the topical formulation.[11][12]

4.1. In Vitro Skin Permeation Testing (IVPT)

IVPT is the gold standard for assessing the rate and extent of a drug's absorption into and
across the skin.[13][14][15] This protocol uses the Franz diffusion cell, a well-established
model.[16]
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Figure 2: Workflow for In Vitro Skin Permeation Testing (IVPT).
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Protocol:

Membrane Preparation: Use dermatomed human or porcine skin (approx. 500 um
thickness). Thaw frozen skin and cut sections to fit the Franz diffusion cells.[17]

Cell Setup: Mount the skin between the donor and receptor chambers of the Franz cell, with
the stratum corneum facing the donor chamber.

Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered
saline with 0.1% Tween 80 to ensure sink conditions). Maintain the temperature at 32°C to
simulate skin surface temperature.

Dosing: Apply a finite dose (e.g., 5-10 mg/cm?) of the (R)-Funapide formulation to the skin
surface in the donor chamber.[13]

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the
receptor fluid for analysis. Replace the sampled volume with fresh, pre-warmed receptor
fluid.

Terminal Analysis: At the end of the experiment, dismount the skin. Wash the surface to
remove unabsorbed formulation. The skin can be further processed by tape stripping (to
analyze stratum corneum content) or heat separation (to separate epidermis and dermis).

Quantification: Analyze the concentration of (R)-Funapide in the receptor fluid and skin
layers using a validated LC-MS/MS method.

Data Presentation: IVPT Results
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Cumulative Amount

Time (h) Permeated (uglcm?) Flux (pg/cm?/h)
2 05x0.1 0.25
4 1.2+0.3 0.35
8 3.0+£0.6 0.45
12 51+0.9 0.53
24 11.5+21 0.56

Table represents example data (Mean + SD, n=6).

4.2. In Vivo Efficacy Testing: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory and analgesic effects of topical

agents in rodents.[18]
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Figure 3: Workflow for an In Vivo Paw Edema Efficacy Study.

Protocol:

¢ Animals: Use male Wistar rats (150-200 g). Acclimatize animals for at least one week before
the experiment.[18]
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o Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a
plethysmometer.

e Grouping: Divide animals into groups (n=6-8 per group):

o Group 1: Vehicle control (ointment base).

o Group 2: (R)-Funapide 4% ointment.

o Group 3: Positive control (e.g., topical diclofenac gel).

o Formulation Application: Apply a standardized amount of the assigned formulation to the
plantar surface of the right hind paw.

 Inflammation Induction: 30 minutes after topical application, inject 0.1 mL of 1% carrageenan
solution subcutaneously into the plantar surface of the treated paw.

 Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the
carrageenan injection.

o Data Analysis: Calculate the percentage inhibition of edema for each group compared to the
vehicle control group using the formula: % Inhibition = [(V_c - V_0)_control - (V_t -
V_o0)_treated] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, V_c is the
paw volume of the control group at a specific time, and V_t is the paw volume of the treated
group at the same time.

Data Presentation: Paw Edema Results

Paw Volume Increase (mL)

Group % Inhibition of Edema
at 3h

Vehicle Control 0.85+0.12

(R)-Funapide 4% 0.48 £ 0.09 43.5%

Diclofenac Gel 0.41 +0.07 51.8%

Table represents example data (Mean = SD, n=8).
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4.3. Preclinical Safety Studies

Before advancing to clinical trials, regulatory agencies require a set of non-clinical safety
studies for topical drugs.[11] These typically include:

o Primary Skin Irritation: To assess redness, edema, and other signs of irritation after a single
application.

o Dermal Sensitization: To evaluate the potential for the formulation to cause an allergic
contact dermatitis response after repeated exposure.

o Repeat-Dose Dermal Toxicity: To assess cumulative local and systemic effects after daily
application for a specified duration (e.g., 28 days).[19]

» Phototoxicity: Required if the drug absorbs UV/visible light, to assess for light-induced skin
reactions.[19]

These studies should be conducted under Good Laboratory Practice (GLP) conditions using
the final intended clinical formulation.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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